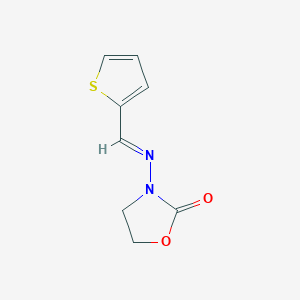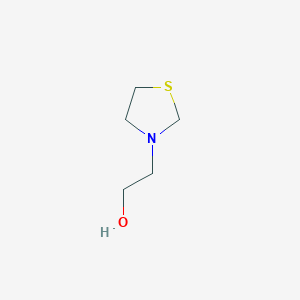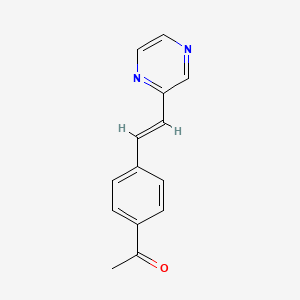
3-(Thenylideneamino)-2-oxazolidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thenylideneamino)-2-oxazolidone is a heterocyclic compound that contains both an oxazolidone ring and a thenylideneamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thenylideneamino)-2-oxazolidone typically involves the reaction of thenylideneamine with oxazolidone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thenylideneamino)-2-oxazolidone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the thenylideneamino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thenylideneamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, amine-substituted compounds, and other heterocyclic structures depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Thenylideneamino)-2-oxazolidone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various pathogens.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Thenylideneamino)-2-oxazolidone involves its interaction with specific molecular targets, such as enzymes or receptors. The thenylideneamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The oxazolidone ring may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Phenylideneamino)-2-oxazolidone: Similar in structure but with a phenyl group instead of a thenyl group.
3-(Benzylideneamino)-2-oxazolidone: Contains a benzyl group, offering different chemical properties.
3-(Furylideneamino)-2-oxazolidone: Features a furyl group, which may affect its reactivity and applications.
Uniqueness
3-(Thenylideneamino)-2-oxazolidone is unique due to the presence of the thenylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
34489-28-6 |
|---|---|
Molekularformel |
C8H8N2O2S |
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
3-[(E)-thiophen-2-ylmethylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O2S/c11-8-10(3-4-12-8)9-6-7-2-1-5-13-7/h1-2,5-6H,3-4H2/b9-6+ |
InChI-Schlüssel |
ZSXOGKVIBJQFQH-RMKNXTFCSA-N |
Isomerische SMILES |
C1COC(=O)N1/N=C/C2=CC=CS2 |
Kanonische SMILES |
C1COC(=O)N1N=CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12911215.png)
![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)



![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)






